molecular formula C21H16FN3O4 B5421417 (3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)acetic acid

(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)acetic acid

Cat. No.: B5421417
M. Wt: 393.4 g/mol
InChI Key: DBMSDVRICLWZII-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, etc .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary widely, but they all contain the indole nucleus, also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties can vary widely depending on the specific structure of the indole derivative.

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. For example, some indole derivatives have shown inhibitory activity against influenza A .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. Some indole derivatives may be considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of indole derivatives involve the exploration of their diverse biological activities and the development of newer therapeutic possibilities . There is also interest in the development of novel methods of synthesis .

Properties

IUPAC Name

2-[3-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4/c22-15-7-5-13(6-8-15)10-25-20(28)17(23-21(25)29)9-14-11-24(12-19(26)27)18-4-2-1-3-16(14)18/h1-9,11H,10,12H2,(H,23,29)(H,26,27)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMSDVRICLWZII-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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